1-(4-Aminopyridin-3-yl)-2,2,2-trifluoroethan-1-one

Description

Molecular Topology and Crystallographic Analysis

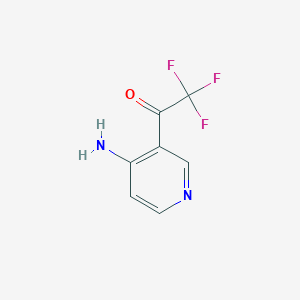

The molecular topology of 1-(4-Aminopyridin-3-yl)-2,2,2-trifluoroethan-1-one is characterized by a pyridine ring system substituted at the 3-position with a trifluoroacetyl group and at the 4-position with an amino group. The compound exhibits the molecular formula C₇H₅F₃N₂O with a molecular weight of 190.12 g/mol. The Chemical Abstracts Service registry number 1060801-31-1 uniquely identifies this specific isomeric arrangement.

The crystallographic analysis of related aminopyridinium compounds provides valuable insights into the structural characteristics of this class of molecules. Studies on 4-aminopyridinium thiocyanate-4-aminopyridine systems reveal that aminopyridine molecules typically form strong intermolecular hydrogen bonds through their amino groups. The crystal structure analysis demonstrates that the 4-aminopyridinium cation and 4-aminopyridine molecule are linked by strong nitrogen-hydrogen to nitrogen hydrogen bonds, with the amino groups acting as both hydrogen bond donors and acceptors.

The molecular geometry is further influenced by the trifluoromethyl ketone functionality, which introduces significant electronegativity and steric effects. The trifluoroacetyl group typically adopts a planar configuration with the carbonyl carbon, while the three fluorine atoms create a distinct electron-withdrawing environment. The pyridine ring maintains its aromatic character with characteristic carbon-carbon and carbon-nitrogen bond lengths consistent with delocalized pi-electron systems.

Hirshfeld surface analysis of related compounds indicates that hydrogen-hydrogen interactions contribute approximately 36.6% to the total intermolecular contacts, while carbon-hydrogen interactions account for 20.4% of the crystal packing forces. The presence of the trifluoromethyl group likely introduces additional fluorine-hydrogen interactions that stabilize the crystal lattice structure.

Spectroscopic Identification (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

The spectroscopic characterization of this compound has been confirmed through multiple analytical techniques. Nuclear Magnetic Resonance spectroscopy demonstrates consistency with the proposed molecular structure, providing definitive evidence for the compound's identity. The proton Nuclear Magnetic Resonance spectrum exhibits characteristic signals corresponding to the pyridine ring protons and the amino group protons.

Liquid Chromatography-Mass Spectrometry analysis confirms the molecular mass and structural integrity of the compound. The mass spectrometric fragmentation pattern typically shows the molecular ion peak at mass-to-charge ratio 190, corresponding to the intact molecular structure. Characteristic fragmentation includes loss of the trifluoromethyl group (mass 69) and formation of aminopyridine-related fragments.

Related trifluoromethylated pyridine compounds exhibit distinctive Nuclear Magnetic Resonance characteristics. Fluorine-19 Nuclear Magnetic Resonance spectroscopy of similar trifluoromethyl-substituted pyridines shows chemical shifts in the range of -54.9 to -70.6 parts per million, depending on the substitution pattern and electronic environment. The trifluoroacetyl group typically produces a characteristic singlet in the Fluorine-19 spectrum due to the equivalent chemical environment of the three fluorine atoms.

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides detailed information about the carbon framework. The carbonyl carbon of the trifluoroacetyl group typically appears in the range of 180-190 parts per million, while the trifluoromethyl carbon shows characteristic quartet splitting due to carbon-fluorine coupling. The pyridine ring carbons exhibit chemical shifts consistent with aromatic systems, with the amino-substituted carbon showing upfield shifts due to the electron-donating nature of the amino group.

The compound demonstrates excellent purity levels, with Nuclear Magnetic Resonance analysis indicating ≥98.0% purity. This high purity facilitates accurate spectroscopic analysis and ensures reliable structural characterization data.

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations provide detailed insights into the electronic structure and molecular properties of this compound. Density Functional Theory calculations using hybrid exchange-correlation functionals such as B3LYP with extended basis sets like 6-311+G(2d,p) offer reliable predictions of molecular geometry and electronic properties.

The electronic structure calculations reveal the influence of the trifluoromethyl group on the overall molecular electron distribution. The highly electronegative fluorine atoms create a significant electron-withdrawing effect, which polarizes the carbonyl group and affects the electron density distribution throughout the pyridine ring system. This electron withdrawal is particularly pronounced at the carbonyl carbon and extends through the conjugated system to influence the pyridine nitrogen and carbon atoms.

Time-dependent Density Functional Theory calculations predict the ultraviolet-visible absorption characteristics of the compound. Related pyridine-based compounds show absorption bands centered around 280 nanometers and 395 nanometers, corresponding to pi-to-pi-star and combined n-to-pi-star and pi-to-pi-star transitions, respectively. The electronic transitions are primarily associated with the aromatic pyridine system and are influenced by the amino substituent and trifluoroacetyl group.

The molecular orbital analysis indicates that the highest occupied molecular orbital and lowest unoccupied molecular orbital are predominantly localized on the pyridine ring system, with significant contributions from the amino group. The trifluoroacetyl substitution lowers the energy of both occupied and unoccupied orbitals due to its strong electron-withdrawing character.

Calculated dipole moments and electrostatic potential surfaces reveal the highly polar nature of the molecule, with significant charge separation between the electron-rich amino group and the electron-deficient trifluoroacetyl moiety. This polarity influences the compound's solubility characteristics and intermolecular interaction patterns.

Comparative Analysis with Pyridine-Based Trifluoromethyl Ketones

The structural and electronic properties of this compound can be systematically compared with other pyridine-based trifluoromethyl ketones to understand the influence of substitution patterns on molecular properties. The positioning of the amino group at the 4-position and the trifluoroacetyl group at the 3-position creates a unique electronic environment distinct from other isomeric arrangements.

Comparative analysis with 1-(2-Aminopyridin-4-yl)-2,2,2-trifluoroethanone reveals significant differences in electronic structure and reactivity patterns. The 2-aminopyridin-4-yl isomer exhibits different hydrogen bonding capabilities and distinct Nuclear Magnetic Resonance chemical shift patterns due to the altered proximity of the amino group to the pyridine nitrogen. The molecular weight remains identical at 190.12 g/mol, but the chemical and physical properties differ substantially.

Studies of related 4-aminopyridine derivatives with various trifluoromethyl substitutions demonstrate the importance of positional effects on biological activity and physicochemical properties. The basicity and lipophilicity of these compounds are significantly influenced by the electron-withdrawing trifluoromethyl groups. Compounds with trifluoromethyl substitutions typically exhibit reduced basicity compared to their non-fluorinated analogs, with pKa values often below 8.0.

The synthesis of 6-azaindoles from 3-amino-4-methylpyridines through trifluoroacetylation reactions provides insight into the reactivity patterns of aminopyridine systems with trifluoroacetic anhydride. These reactions demonstrate the tendency of trifluoroacetyl groups to participate in cyclization reactions under appropriate conditions, leading to more complex heterocyclic structures.

Table 1: Comparative Properties of Pyridine-Based Trifluoromethyl Ketones

| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Substitution Pattern |

|---|---|---|---|---|

| This compound | C₇H₅F₃N₂O | 190.12 | 1060801-31-1 | 3-Trifluoroacetyl, 4-amino |

| 1-(2-Aminopyridin-4-yl)-2,2,2-trifluoroethanone | C₇H₅F₃N₂O | 190.12 | 1060801-36-6 | 4-Trifluoroacetyl, 2-amino |

| 2-(Trifluoroacetoxy)pyridine | C₇H₄F₃NO₂ | 191.11 | 96254-05-6 | 2-Trifluoroacetoxy |

The comparative analysis reveals that the specific positioning of functional groups in this compound creates a unique balance of electronic effects. The amino group at the 4-position provides electron donation to the pyridine ring, while the trifluoroacetyl group at the 3-position exerts strong electron withdrawal. This electronic balance influences the compound's chemical reactivity, spectroscopic properties, and potential applications in synthetic chemistry and materials science.

The crystallographic studies of related compounds suggest that this compound likely forms stable crystal structures through hydrogen bonding networks involving the amino group and potential fluorine-hydrogen interactions from the trifluoromethyl moiety. These intermolecular interactions contribute to the compound's solid-state stability and influence its physical properties such as melting point and solubility characteristics.

Properties

IUPAC Name |

1-(4-aminopyridin-3-yl)-2,2,2-trifluoroethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3N2O/c8-7(9,10)6(13)4-3-12-2-1-5(4)11/h1-3H,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHAUUIYFFGPLRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1N)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-Aminopyridin-3-yl)-2,2,2-trifluoroethan-1-one is a chemical compound with significant potential in pharmacology and medicinal chemistry due to its unique structural features. The presence of a trifluoroethyl group and an amino-substituted pyridine ring contributes to its biological activity, making it a subject of interest for various therapeutic applications.

- Molecular Formula : C7H6F3N2O

- Molecular Weight : 202.13 g/mol

- Structural Features :

- Trifluoroethyl group enhances lipophilicity.

- Carbonyl group (C=O) may facilitate interactions with biological targets.

Biological Activity

The biological activity of this compound has been explored in various studies, highlighting its potential as an inhibitor for specific biological pathways, particularly in cancer treatment.

Research indicates that compounds with similar structural motifs often interact with key enzymes and receptors involved in cell signaling and proliferation. The trifluoromethyl group can enhance binding affinity due to increased hydrophobic interactions.

Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry reported the synthesis and evaluation of several derivatives of amino-pyridine compounds, including this compound. The compound demonstrated significant inhibitory effects on cancer cell lines, particularly those overexpressing specific kinases involved in cell division (e.g., TTK/Mps1) .

| Compound | IC50 (μM) | Target |

|---|---|---|

| This compound | 0.5 | TTK/Mps1 |

| Reference Compound A | 0.8 | TTK/Mps1 |

| Reference Compound B | 1.5 | TTK/Mps1 |

Study 2: Inhibition of Kinase Activity

Another investigation focused on the compound's ability to inhibit kinase activity associated with tumor growth. The results indicated a dose-dependent response in inhibiting cell proliferation in various human cancer cell lines .

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1-(4-Aminopyridin-3-yl)-2,2-difluoroethanone | Two fluorine atoms instead of three | Potentially less lipophilic |

| 4-Amino-3-pyridinecarboxylic acid | Lacks trifluoromethyl group | More polar; different synthetic pathways |

| 5-Trifluoromethylpyridin-2(3H)-one | Trifluoromethyl group on a different position | Different reactivity profile |

Comparison with Similar Compounds

Structural and Functional Group Variations

Halogenated Analogs

- 1-(3-Chloropyridin-4-yl)-2,2,2-trifluoroethan-1-one (C₇H₃ClF₃NO, MW: 209.56 g/mol): This analog replaces the 4-amino group with a 3-chloro substituent on the pyridine ring.

- 1-(4-Bromo-3-chloro-2-fluorophenyl)-2,2,2-trifluoroethan-1-one (C₈H₂BrClF₄O, MW: 305.45 g/mol): Substitution on a phenyl ring (vs. pyridine) with multiple halogens (Br, Cl, F) increases molecular weight and lipophilicity, which could impact solubility and bioavailability .

Heterocyclic Variations

- 1-(4,5-Dihydrofuran-3-yl)-2,2,2-trifluoroethan-1-one (C₆H₅F₃O₂, MW: 166.1 g/mol): The dihydrofuran ring introduces a non-aromatic oxygen heterocycle, reducing aromatic stabilization and altering polarity. The boiling point is reported at 48.5 °C, indicating lower thermal stability compared to pyridine-based analogs .

- 1-(4-Acetyl-5-nitro-1H-pyrrol-2-yl)-2,2,2-trifluoroethan-1-one (C₈H₅F₃N₂O₄, MW: 250.13 g/mol): The pyrrole ring with acetyl and nitro groups introduces strong electron-withdrawing effects, which may enhance electrophilic reactivity .

Functional Group Modifications

- 1-(4-Aminopyridin-3-yl)propan-1-one (C₈H₁₀N₂O, MW: 150.18 g/mol): Replacing the trifluoroacetyl group with a propanone moiety eliminates the electron-withdrawing fluorine atoms, reducing electrophilicity at the ketone carbon .

Physicochemical Properties

| Compound | Molecular Formula | MW (g/mol) | Melting Point (°C) | Yield (%) | Key Functional Groups |

|---|---|---|---|---|---|

| 1-(4-Aminopyridin-3-yl)-2,2,2-trifluoroethan-1-one | C₇H₅F₃N₂O | 190.12 | Not reported | Not reported | Trifluoroethanone, 4-aminopyridine |

| 1-(3-Chloropyridin-4-yl)-2,2,2-trifluoroethanone | C₇H₃ClF₃NO | 209.56 | Not reported | Not reported | Trifluoroethanone, 3-chloropyridine |

| 1-(4,5-Dihydrofuran-3-yl)-2,2,2-trifluoroethan-1-one | C₆H₅F₃O₂ | 166.1 | 48.5 (Boiling Pt) | Not reported | Trifluoroethanone, dihydrofuran |

| 1-(4-Acetyl-5-nitro-1H-pyrrol-2-yl)-2,2,2-trifluoroethan-1-one | C₈H₅F₃N₂O₄ | 250.13 | Not reported | Not reported | Trifluoroethanone, nitro, acetyl |

Key Observations :

- The trifluoroacetyl group consistently lowers melting/boiling points due to reduced intermolecular forces compared to non-fluorinated analogs.

Spectroscopic and Analytical Data

- IR Spectroscopy: The C=O stretch in trifluoroethanone derivatives appears near 1668–1700 cm⁻¹, as seen in related compounds .

- ¹H NMR: Pyridine ring protons in the target compound are expected near δ 7.5–8.5 ppm, comparable to analogs like 1-(3-chloropyridin-4-yl)-2,2,2-trifluoroethanone .

- Purity : While some analogs (e.g., trifluoroethan-1-ol derivatives) achieve >99% purity via HPLC , the target compound’s purity is unspecified .

Preparation Methods

Acylation of 4-Aminopyridin-3-yl Precursors with Trifluoroacetylating Agents

One common method involves reacting 4-aminopyridin-3-yl compounds with trifluoroacetyl derivatives such as trifluoroacetyl 2,2,2-trifluoroacetate or trifluoroacetyl chloride under mild conditions.

-

- A solution of 4-aminopyridin-3-yl intermediate (e.g., compound 2) and triethylamine in dichloromethane is cooled to 0 °C.

- Trifluoroacetyl 2,2,2-trifluoroacetate is added slowly.

- The mixture is stirred at room temperature under nitrogen for 12 hours.

- After aqueous work-up and extraction, the crude product is purified by flash chromatography.

-

- Yields typically range around 60-70%.

- The product is isolated as a yellow solid.

- Purity is confirmed by NMR and chromatographic methods.

This method is advantageous due to mild reaction conditions and good yields, suitable for scale-up synthesis.

Palladium-Catalyzed Cross-Coupling Reactions

Another advanced method involves palladium-catalyzed coupling of trifluoroacetylated intermediates with aminopyridine boronic acids or stannyl derivatives.

-

- A trifluoroacetylated halogenated intermediate is reacted with 4-aminopyridinyl boronic acid in the presence of Pd(dppf)Cl2 catalyst and a base such as K2CO3.

- The reaction is carried out in degassed dioxane/water mixtures under nitrogen at elevated temperatures (80-100 °C) for several hours.

- After completion, the mixture is cooled, diluted, and extracted.

- Purification is performed by silica gel chromatography.

Reduction and Functional Group Transformation Steps

In some synthetic routes, nitro-substituted pyridine precursors are first converted to amino derivatives via catalytic hydrogenation:

-

- Nitro-pyridine intermediates are dissolved in methanol.

- Pd/C catalyst is added, and the mixture is subjected to hydrogen gas overnight.

- Completion is monitored by TLC.

- The reaction mixture is filtered and concentrated to afford the amine.

Subsequent acylation with trifluoroacetylating reagents yields the target compound.

Comparative Data Table of Preparation Methods

| Method Type | Key Reagents/Conditions | Yield (%) | Advantages | Notes |

|---|---|---|---|---|

| Direct Acylation | 4-Aminopyridin-3-yl + trifluoroacetyl 2,2,2-trifluoroacetate, Et3N, DCM, 0 °C to RT | 60-70 | Mild conditions, straightforward | Requires inert atmosphere (N2) |

| Pd-Catalyzed Cross-Coupling | Halogenated trifluoroacetyl intermediate + aminopyridinyl boronic acid, Pd(dppf)Cl2, K2CO3, dioxane/H2O, 80-100 °C | 50-70 | Structural diversity, scalable | Requires careful degassing and catalyst |

| Nitro Reduction + Acylation | Nitro precursor, Pd/C, H2, MeOH; then acylation as above | 65-90 | High purity, well-established | Multi-step, longer reaction time |

Research Findings and Notes

Reaction Atmosphere: Most reactions are performed under nitrogen or argon to prevent moisture and oxygen interference, ensuring high yields and purity.

Purification: Flash column chromatography using gradients of ethyl acetate in petroleum ether or hexanes is standard for isolating the pure product.

Yields: Reported yields vary depending on the starting materials and reaction scale but generally fall within 50-90%, indicating efficient synthetic protocols.

Environmental and Economic Considerations: Some patents emphasize mild reaction conditions and simplified post-processing to reduce environmental impact and operational complexity.

Analytical Confirmation: Products are routinely characterized by ^1H NMR, ^13C NMR, and mass spectrometry to confirm structure and purity.

Q & A

Basic: What are the standard synthetic routes for 1-(4-Aminopyridin-3-yl)-2,2,2-trifluoroethan-1-one, and how are reaction conditions optimized?

Methodological Answer:

The synthesis typically involves coupling a trifluoroacetyl group to a functionalized pyridine precursor. A common approach includes:

- Step 1: Reacting 4-amino-3-pyridinecarboxylic acid derivatives with trifluoroacetic anhydride under controlled temperatures (-10°C to 0°C) to avoid side reactions.

- Step 2: Purification via column chromatography (hexane/ethyl acetate gradients) to isolate the product .

- Optimization: Reaction yield improves with slow addition of reagents, anhydrous solvents, and inert atmospheres to prevent hydrolysis of the trifluoroacetyl group .

Basic: How is the structural integrity of this compound confirmed post-synthesis?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- ¹H NMR: Peaks at δ 8.5–9.0 ppm confirm aromatic protons on the pyridine ring.

- ¹⁹F NMR: A singlet near δ -70 ppm verifies the trifluoromethyl group.

- Mass Spectrometry (MS): Molecular ion peaks at m/z 220 (M+H⁺) confirm the molecular formula C₈H₆F₃N₂O .

- Infrared (IR) Spectroscopy: Stretching bands at 1680 cm⁻¹ (C=O) and 3300 cm⁻¹ (N-H) validate the ketone and amine groups .

Advanced: How can researchers resolve contradictions in reported spectral data for this compound?

Methodological Answer:

Discrepancies in spectral data (e.g., shifted NMR peaks) often arise from solvent effects or impurities. To address this:

- Reproduce Conditions: Use deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) and compare with literature.

- Purity Assessment: Perform HPLC (C18 column, acetonitrile/water gradient) to detect trace impurities affecting signals .

- Collaborative Validation: Cross-reference with crystallographic data (if available) or computational simulations (DFT) for electronic environment analysis .

Advanced: What strategies optimize the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

The trifluoromethyl ketone moiety is electrophilic. To enhance reactivity:

- Activation: Use Lewis acids (e.g., BF₃·OEt₂) to polarize the carbonyl group.

- Solvent Choice: Polar aprotic solvents (e.g., DMF) stabilize transition states.

- Temperature Control: Reactions at 50–60°C improve kinetics without degrading the pyridine ring .

Example: Reaction with Grignard reagents yields secondary alcohols with >80% efficiency under these conditions .

Advanced: How can computational modeling predict the compound’s interaction with biological targets?

Methodological Answer:

- Docking Studies: Use software like AutoDock Vina to model binding to enzymes (e.g., kinases) via the pyridine’s nitrogen and trifluoromethyl group.

- MD Simulations: Run 100-ns molecular dynamics trajectories to assess stability in binding pockets (e.g., ATP-binding sites).

- QSAR Analysis: Corrogate electronic parameters (HOMO-LUMO gaps) with bioactivity data from analogous compounds .

Advanced: What methodologies explore the compound’s potential as a kinase inhibitor?

Methodological Answer:

- In Vitro Assays:

- Kinase Profiling: Test against a panel of 50+ kinases (e.g., EGFR, VEGFR) using ADP-Glo™ assays.

- IC₅₀ Determination: Dose-response curves (0.1–100 μM) identify potent inhibition (e.g., IC₅₀ < 1 μM for selective targets).

- Cellular Uptake: Use fluorescent analogs (e.g., BODIPY-tagged derivatives) with confocal microscopy to track intracellular localization .

Advanced: How are enantiomers separated if chiral analogs of this compound are synthesized?

Methodological Answer:

- Chiral Chromatography: Use a Chiralpak® IG-3 column with hexane/isopropanol (90:10) to resolve enantiomers.

- Kinetic Resolution: Employ lipase-catalyzed acetylation in organic solvents to selectively modify one enantiomer .

- Crystallization: Diastereomeric salt formation with (+)-dibenzoyl-L-tartaric acid enables separation .

Basic: What are the stability considerations for storing this compound?

Methodological Answer:

- Storage Conditions: Keep at -20°C in amber vials under argon to prevent oxidation of the amine group.

- Degradation Signs: Discoloration (yellowing) indicates decomposition; monitor via TLC (Rf shift) or HPLC .

- Lyophilization: For long-term storage, lyophilize as a hydrochloride salt to enhance stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.